molecular formula C10H13N5O B2617776 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 343376-18-1

1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2617776
CAS No.: 343376-18-1
M. Wt: 219.248
InChI Key: VPCQFGZRWQVRKE-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is a chemical compound that belongs to the class of tetraazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a tetraazole ring, with dimethylamine substituents. Tetraazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate 4-methoxyphenyl-N,N-dimethylhydrazine. This intermediate is then cyclized with sodium azide under acidic conditions to yield the desired tetraazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted tetraazole derivatives with different functional groups.

Scientific Research Applications

1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Comparison

1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is unique due to its tetraazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol share the methoxyphenyl group, they lack the tetraazole ring, resulting in different reactivity and applications. Methedrone, on the other hand, is a recreational drug with a different pharmacological profile and legal status.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-14(2)10-11-12-13-15(10)8-4-6-9(16-3)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCQFGZRWQVRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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